"2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde CAS number and structure"
"2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde CAS number and structure"
An In-Depth Technical Guide to 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde
Executive Summary: This document provides a comprehensive technical overview of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic research. This guide details its chemical identity, structural features, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the compound's potential applications in drug development, drawing parallels from the established significance of the piperidine and benzaldehyde scaffolds. This whitepaper is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering expert insights into its synthesis, characterization, and utility as a versatile chemical intermediate.
Introduction: A Privileged Scaffold in Modern Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and metabolic stability make it a highly desirable structural motif for drug design.[1][2] When combined with a benzaldehyde moiety—a versatile chemical handle for constructing more complex molecular architectures—the resulting structure becomes a powerful building block for novel therapeutic agents.
2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde belongs to this important class of molecules. The strategic placement of methyl groups on the benzene ring and the tertiary amine linkage to the piperidine heterocycle create a unique electronic and steric profile. This guide elucidates the chemical nature of this compound and provides the technical foundation necessary for its application in research and development.
Compound Identification and Physicochemical Properties
Accurate identification is critical for any scientific endeavor. The key identifiers and computed physicochemical properties for 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde are summarized below.
Chemical Structure and Identifiers
The structure consists of a central benzaldehyde core substituted with two methyl groups at positions 2 and 5, and a piperidin-1-yl group at the para-position (4) relative to the aldehyde.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 886501-24-2 | [3] |
| Molecular Formula | C₁₄H₁₉NO | [3] |
| Molecular Weight | 217.31 g/mol | [3] |
| SMILES | O=CC1=CC(C)=C(N2CCCCC2)C=C1C |[3] |
Physicochemical Data
The following properties are crucial for predicting the compound's behavior in various chemical and biological systems. These values help in designing experimental conditions, such as selecting appropriate solvent systems and predicting membrane permeability.
Table 2: Physicochemical and Computational Data
| Property | Value | Significance | Source |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 20.31 Ų | Influences drug transport and bioavailability. | [3] |
| LogP (octanol-water partition coefficient) | 3.106 | Indicates lipophilicity and membrane permeability. | [3] |
| Hydrogen Bond Acceptors | 2 | Potential for intermolecular interactions. | [3] |
| Hydrogen Bond Donors | 0 | Lacks labile protons for hydrogen donation. | [3] |
| Rotatable Bonds | 2 | Contributes to conformational flexibility. | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | Ensures long-term stability. |[3] |
Synthesis and Mechanistic Insights
While a specific, published synthesis for 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde is not widely available, a robust and reliable protocol can be developed based on established methodologies for analogous structures, such as 4-(piperidin-1-yl)benzaldehyde.[4][5] The proposed method is a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Workflow
The synthesis involves the reaction of a suitable precursor, 4-fluoro-2,5-dimethylbenzaldehyde, with piperidine.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed with clear causality for each step to ensure reproducibility and safety.
Materials:
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4-Fluoro-2,5-dimethylbenzaldehyde (1.0 eq)
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Piperidine (1.5 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2,5-dimethylbenzaldehyde (1.0 eq) and anhydrous DMF.
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Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of piperidine (1.5 eq).
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Causality: K₂CO₃ is a crucial base that serves two purposes: it acts as a scavenger for the hydrofluoric acid (HF) byproduct generated during the SNAr reaction, driving the equilibrium towards the product. It also ensures the piperidine remains deprotonated and nucleophilic. DMF is an ideal polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 90-100°C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: Heating provides the necessary activation energy for the reaction, as the aromatic ring is electron-rich due to the methyl groups, making the substitution slightly less facile than in electron-deficient systems.
-
-
Workup and Extraction: Upon completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water. This will precipitate the crude product.
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Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
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Causality: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from the inorganic salts (KF, K₂CO₃) and residual DMF.
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-
Purification: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Causality: The water wash removes any remaining DMF, while the brine wash helps to break any emulsions and remove bulk water. MgSO₄ is a drying agent that removes trace amounts of water from the organic solution.
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-
Final Product: The resulting crude solid can be further purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde.
Applications in Research and Drug Development
The title compound is not an end-product therapeutic itself but rather a versatile intermediate. Its value lies in the strategic combination of the piperidine scaffold and the reactive aldehyde functional group.
Role as a Synthetic Building Block
The aldehyde group is a gateway to a multitude of chemical transformations, including:
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Reductive Amination: To form substituted benzylamines.
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Wittig Reaction: To create complex alkenes.
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Condensation Reactions: To form Schiff bases, chalcones, or other heterocyclic systems. For example, similar piperidinyl-benzaldehydes are used to synthesize thiosemicarbazones as potential Dihydrofolate Reductase (DHFR) inhibitors.[4]
The parent compound, 4-(piperidin-1-yl)benzaldehyde, is a known reactant for the synthesis of anti-inflammatory agents, antibacterial agents, and NR2B selective NMDA receptor antagonists.[5] It is scientifically plausible to expect that 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde could serve as a valuable building block in the development of analogs for these same therapeutic areas. The additional methyl groups can be used to probe structure-activity relationships (SAR), potentially enhancing potency, selectivity, or metabolic stability.
Caption: Relationship between the core structure and its potential applications.
Significance in Medicinal Chemistry
The piperidine ring enhances "druggability" by improving pharmacokinetic (ADME) properties and is often more metabolically stable than other nitrogen-containing heterocycles.[1] The methyl groups on the aromatic ring of the title compound can further influence metabolic stability by sterically hindering oxidative metabolism of the ring, a common strategy in drug design.
Spectroscopic Characterization (Anticipated)
Based on the structure and data from analogous compounds, the following spectroscopic signatures can be anticipated:
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¹H NMR:
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An aldehyde proton singlet (CHO) around δ 9.5-10.0 ppm.
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Aromatic proton signals in the δ 6.8-7.8 ppm region.
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Signals for the piperidine ring protons, typically broad, around δ 3.0-3.5 ppm (for CH₂ adjacent to N) and δ 1.5-1.8 ppm (for other CH₂ groups).
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Two singlets for the two methyl groups (Ar-CH₃) around δ 2.1-2.5 ppm.
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¹³C NMR:
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A signal for the aldehyde carbonyl carbon (C=O) around δ 190 ppm.
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Aromatic carbon signals in the δ 120-160 ppm region.
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Signals for the piperidine carbons, with the carbon adjacent to the nitrogen appearing around δ 50-55 ppm.
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Methyl carbon signals around δ 15-20 ppm.
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-
FT-IR:
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A strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1710 cm⁻¹.
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C-H stretching for the aromatic ring just above 3000 cm⁻¹.
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C-H stretching for the aliphatic piperidine and methyl groups just below 3000 cm⁻¹.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, safety precautions can be inferred from similar structures like 4-(1-Piperidinyl)benzaldehyde.
-
Hazard Classifications: Likely to be classified as a skin irritant, eye irritant, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended) away from oxidizing agents.[3]
Conclusion
2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines the proven utility of the piperidine scaffold with the synthetic versatility of a benzaldehyde. The technical information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in the exploration of novel chemical space and the development of next-generation therapeutic agents. Its strategic design makes it an attractive intermediate for creating libraries of compounds for screening in CNS, oncology, and anti-infective research programs.
References
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Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase . PMC (PubMed Central). [Link]
-
Benzaldehyde, 2,5-dimethyl- . NIST WebBook. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent . ResearchGate. [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery . Rice University News. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online. [Link]
-
Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability . Frontiers in Pharmacology. [Link]
-
Different modalities of piperidine-containing drugs and drug candidates . ResearchGate. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]
